4-Chlorothiophene-2-carbonitrile
Overview
Description
4-Chlorothiophene-2-carbonitrile is a chemical compound with the CAS Number: 910553-55-8 and a molecular weight of 143.6 . It is a solid substance that is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, often involves heterocyclization of various substrates . A synthetic method for 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0°C, and slowly dropping hydrogen peroxide at the same temperature .Molecular Structure Analysis
The linear formula for 4-Chlorothiophene-2-carbonitrile is C5H2ClNS . The structure of this compound can be analyzed further using techniques such as NMR and HPLC .Physical And Chemical Properties Analysis
4-Chlorothiophene-2-carbonitrile is a solid substance with a molecular weight of 143.6 . It is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Scientific Research Applications
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Scientific Field: Medicinal Chemistry
- Application : Thiophene-based analogs are a potential class of biologically active compounds. They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
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Scientific Field: Industrial Chemistry and Material Science
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Scientific Field: Organic Electronics
- Application : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
- Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .
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Scientific Field: Pharmaceutical Industry
- Application : Thiophene-based drugs are used in the pharmaceutical industry. For example, suprofen has a 2-substituted thiophene framework and is known as a nonsteroidal anti-inflammatory drug. Articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic in Europe .
- Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of various pharmaceutical products .
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Scientific Field: Electrochemistry
- Application : Thiophene-2-carbonitrile, a derivative of thiophene, is used as an electrolyte additive .
- Methods of Application : The addition of thiophene-2-carbonitrile can significantly improve the cycle performance of Li/LiNi 0.5 Mn 1.5 O 4 .
- Results or Outcomes : A LNMO cell with 0.1 wt% CT shows a capacity retention of 91.2% after 300 cycles at a charge–discharge rate of 1 C between 3.5 and 4.95 V .
- Scientific Field: Synthetic Chemistry
- Application : Thiophene derivatives are used in the synthesis of various organic compounds .
- Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
- Results or Outcomes : The synthesized thiophene derivatives can be used in various fields such as medicinal chemistry, material science, and organic electronics .
Safety And Hazards
Future Directions
While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of 4-Chlorothiophene-2-carbonitrile and similar compounds.
properties
IUPAC Name |
4-chlorothiophene-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQCHVJVZREAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630114 | |
Record name | 4-Chlorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothiophene-2-carbonitrile | |
CAS RN |
910553-55-8 | |
Record name | 4-Chlorothiophene-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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